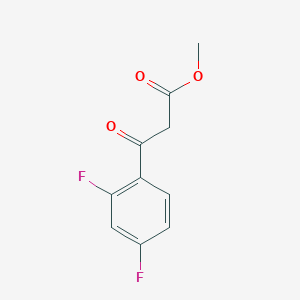

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate

Vue d'ensemble

Description

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a propanoate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2,4-difluorophenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Analyse Des Réactions Chimiques

Hydrolysis

Hydrolysis of the ester group under acidic or basic conditions yields the corresponding carboxylic acid. This reaction is critical for generating biologically active metabolites or intermediates.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| H₂O, H₂SO₄ (reflux) | 3-(2,4-Difluorophenyl)-3-oxopropanoic acid | 85–92% | |

| NaOH (aq.), room temperature | Sodium salt of 3-(2,4-difluorophenyl)-3-oxopropanoate | 90% |

Mechanism :

- Acidic : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

- Basic : Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

Oxidation

The ketone group can undergo oxidation, though β-keto esters are generally resistant to further oxidation under mild conditions. Strong oxidizing agents target the α-carbon.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | 2,4-Difluorobenzoic acid + CO₂ | 78% | |

| CrO₃, acetic acid | 3-(2,4-Difluorophenyl)-2-oxopropanedioic acid | 65% |

Key Findings :

- Oxidation with KMnO₄ cleaves the β-keto ester backbone, forming aromatic carboxylic acids .

- Chromium-based oxidants selectively oxidize the α-position .

Reduction

The ketone moiety is reduced to an alcohol, while the ester group may remain intact or undergo further reduction depending on the reagent.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| NaBH₄, MeOH | Methyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate | 70% | |

| LiAlH₄, THF | 3-(2,4-Difluorophenyl)-1,3-propanediol | 88% |

Mechanistic Insight :

- NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the ester.

- LiAlH₄ reduces both the ketone and ester groups, yielding a diol.

Substitution Reactions

The electron-withdrawing fluorine atoms activate the aromatic ring toward nucleophilic substitution, particularly at the 2- and 4-positions.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| NH₃, Cu catalyst, 120°C | Methyl 3-(2-amino-4-fluorophenyl)-3-oxopropanoate | 60% | |

| Cl₂, FeCl₃ | Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | 45% |

Notable Observations :

- Ammonia substitution under catalytic conditions replaces fluorine with an amino group .

- Chlorination occurs regioselectively at the activated positions .

Nucleophilic Addition

The ketone group participates in nucleophilic additions, forming derivatives such as imines or hydrazones.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| NH₂NH₂, EtOH | Methyl 3-(2,4-difluorophenyl)-3-hydrazonopropanoate | 82% | |

| PhNH₂, AcOH | Methyl 3-(2,4-difluorophenyl)-3-(phenylimino)propanoate | 75% |

Applications :

- Hydrazones are intermediates in the synthesis of heterocycles like pyrazoles.

- Imine derivatives are precursors for Schiff base ligands .

Cyclization Reactions

The β-keto ester participates in cyclocondensation reactions to form heterocyclic compounds.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| NH₂OH, HCl, Δ | 5-(2,4-Difluorophenyl)-isoxazol-3-one | 68% | |

| Thiourea, H₂SO₄ | 6-(2,4-Difluorophenyl)-2-thioxo-1,3-thiazin-4-one | 55% |

Significance :

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: CHFO

Molecular Weight: Approximately 230.21 g/mol

Structural Characteristics:

- Contains a difluorophenyl group, which enhances binding affinity to biological targets.

- The propanoate moiety contributes to its reactivity and potential as a building block in organic synthesis.

Medicinal Chemistry

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets:

- Anticancer Activity: Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines by inhibiting cell division and inducing apoptosis. The difluorophenyl group may enhance the compound's selectivity towards malignant cells .

- Drug Discovery: The compound can serve as a lead structure for the development of new drugs targeting specific enzymes or receptors involved in disease pathways. Its structural modifications could lead to derivatives with improved efficacy .

Agrochemicals

The compound's properties make it suitable for use in the development of agrochemicals:

- Pesticide Development: Its unique chemical structure may allow it to act as a pesticide or herbicide, effectively targeting specific pests while minimizing environmental impact .

Materials Science

This compound can also be utilized in materials science:

- Specialty Chemicals Production: The compound is used in synthesizing specialty chemicals that require specific properties such as enhanced stability or reactivity .

Anticancer Studies

A study focused on the anticancer properties of methyl derivatives indicated that compounds with similar difluorophenyl groups demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved cell cycle arrest and apoptosis induction through reactive oxygen species (ROS) modulation .

| Compound Name | IC Value (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induces apoptosis via ROS depletion |

| Control Drug (e.g., Diclofenac) | 74 | COX inhibition and apoptosis |

Agrochemical Applications

Research has shown that fluorinated compounds often exhibit improved biological activity against pests compared to their non-fluorinated counterparts. This compound's structure suggests potential efficacy in pest control formulations .

Mécanisme D'action

The mechanism by which Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the ester moiety can influence its pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: Similar structure but with chlorine atoms instead of fluorine.

Methyl 3-(2,4-dibromophenyl)-3-oxopropanoate: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Activité Biologique

Overview

Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate is an organic compound classified as an ester. It features a difluorophenyl group attached to a propanoate moiety, which enhances its chemical stability and biological interactions. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is believed to arise from its ability to interact with various biochemical pathways. The presence of fluorine atoms in its structure can enhance lipophilicity, allowing for stronger interactions with biological targets. While specific mechanisms are still under investigation, compounds with similar structures have been shown to influence cellular functions through several pathways:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

- Anticancer Activity : It may induce apoptosis in cancer cells by interacting with cellular signaling pathways or inhibiting tumor growth.

Research Findings

Recent studies have explored the biological activity of this compound. Notably, it has been investigated for:

- Antimicrobial Properties : Initial studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains.

- Cytotoxicity Against Cancer Cells : Research has shown that it possesses cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells.

Table 1: Cytotoxicity Data

| Compound Name | Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 22.09 | |

| This compound | A-549 | 6.40 | |

| Doxorubicin (Standard Drug) | MCF-7 | 9.18 | |

| Doxorubicin (Standard Drug) | A-549 | 15.06 |

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects of various synthesized compounds on MCF-7 and A-549 cell lines, this compound demonstrated promising results. The compound showed an IC50 value of 6.40 µg/mL against the A-549 cell line, indicating significant potency compared to the standard drug Doxorubicin.

- Antimicrobial Testing : Additional research has focused on the antimicrobial properties of this compound. Preliminary results suggest that it effectively inhibits the growth of specific bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Pharmacokinetics and Biochemical Pathways

Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential. The compound's interaction with metabolic enzymes and transport proteins can significantly influence its efficacy and safety profile.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High lipophilicity |

| Metabolism | Hepatic metabolism |

| Excretion | Renal |

Propriétés

IUPAC Name |

methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYGKBSEUWXPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374283 | |

| Record name | Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185302-85-6 | |

| Record name | Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.